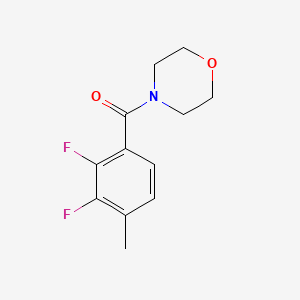![molecular formula C20H21ClO5 B4685066 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B4685066.png)
4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzaldehyde
Vue d'ensemble
Description
4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzaldehyde, also known as AME-108, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzaldehyde is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. Additionally, this compound has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in vitro. Specifically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce the production of inflammatory cytokines, which can contribute to the development of chronic inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzaldehyde in lab experiments is that it has been shown to have a high degree of selectivity for cancer cells, which means that it may have fewer side effects than other cancer treatments. Additionally, this compound has been shown to be stable in solution, which makes it easier to handle in lab experiments. However, one limitation of using this compound in lab experiments is that it has not yet been studied extensively in vivo, which means that its efficacy and safety in animal models and humans is not yet known.
Orientations Futures
There are a number of future directions for research on 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzaldehyde. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of this compound with higher purity. Additionally, further studies are needed to determine the efficacy and safety of this compound in vivo, as well as its potential as a therapeutic agent for other diseases besides cancer and inflammation. Finally, more research is needed to understand the mechanism of action of this compound and to identify potential targets for future drug development.
Applications De Recherche Scientifique
4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzaldehyde has been studied for its potential application in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Specifically, this compound has been found to inhibit the proliferation of breast cancer cells, as well as the migration and invasion of prostate cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of inflammatory cytokines in vitro.
Propriétés
IUPAC Name |
3-chloro-5-methoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClO5/c1-4-5-14-6-7-17(18(11-14)23-2)25-8-9-26-20-16(21)10-15(13-22)12-19(20)24-3/h4,6-7,10-13H,1,5,8-9H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOIXJGVMYKBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2Cl)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3,5-dimethyl-1-(2-methylbenzyl)-2,3-dihydro-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4684987.png)
![2-[4-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4684997.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B4684999.png)

![methyl 3-{[(4-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxylate](/img/structure/B4685013.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-4-phenyl-1-piperazinecarbothioamide](/img/structure/B4685024.png)
![2-{[(3,4-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B4685033.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4685043.png)
![2-[(1-bromo-2-naphthyl)oxy]-N,N-dimethylacetamide](/img/structure/B4685046.png)
![N-[4-(cyclopentyloxy)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4685055.png)
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4685060.png)
![methyl 5-(aminocarbonyl)-2-[({[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4685075.png)